molecular formula C10H6BrNO3 B1291713 6-Bromo-3-hydroxyquinoline-4-carboxylic acid CAS No. 552330-93-5

6-Bromo-3-hydroxyquinoline-4-carboxylic acid

Cat. No. B1291713
M. Wt: 268.06 g/mol
InChI Key: PHFJIUZKWPELKO-UHFFFAOYSA-N
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Description

The compound of interest, 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, is a brominated hydroxyquinoline with potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and reactivity of structurally related brominated hydroxyquinolines, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated hydroxyquinolines can involve different strategies, including the use of photolabile protecting groups, derivatization reagents, and halogenation reactions. For instance, the synthesis of 8-bromo-7-hydroxyquinoline (BHQ) as a photolabile protecting group for carboxylic acids is described, highlighting its efficiency and utility in biological applications due to its solubility and low fluorescence . Another example is the synthesis of a bromoquinolinium reagent for the analysis of carboxylic acids in biological samples, which involves a reaction with carboxylic acids at elevated temperatures in the presence of activation reagents . These methods provide a foundation for understanding the potential synthetic routes that could be applied to synthesize 6-Bromo-3-hydroxyquinoline-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of brominated hydroxyquinolines is characterized by the presence of a bromine atom, which can significantly influence the reactivity and properties of the compound. For example, the synthesis and crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes are discussed, demonstrating the coordination chemistry of such brominated compounds . The presence of bromine also facilitates the identification of compounds due to the characteristic isotope pattern in mass spectra .

Chemical Reactions Analysis

Brominated hydroxyquinolines undergo various chemical reactions, including halogenation and coupling reactions. The bromination of 4-hydroxyquinolones has been studied, showing different outcomes depending on the substituents and reaction conditions . For example, halocyclization reactions can occur, leading to the formation of oxazoloquinoline derivatives . Additionally, the catalytic activity of brominated quinoline complexes in Suzuki coupling reactions has been investigated, indicating their potential utility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated hydroxyquinolines are influenced by their molecular structure. The presence of a bromine atom can enhance the solubility of these compounds in certain solvents, which is beneficial for their application as photolabile protecting groups . The bromine atom also imparts a characteristic mass spectral pattern, aiding in the identification and analysis of these compounds in complex biological matrices . Furthermore, the photophysical properties, such as fluorescence, can be modulated by the bromination of hydroxyquinolines, which is important for their use in biological imaging and photolysis applications .

Scientific Research Applications

Photolabile Protecting Group in Photochemistry

6-Bromo-3-hydroxyquinoline-4-carboxylic acid has been utilized in photochemistry as a photolabile protecting group for carboxylic acids. A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of a related compound, 8-bromo-7-hydroxyquinoline (BHQ), highlighting its greater single-photon quantum efficiency compared to other esters. BHQ, closely related to 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, is noted for its multiphoton-induced photolysis sensitivity, making it suitable for in vivo applications. Its solubility and low fluorescence properties render it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Novel Quinolone Derivatives

Kurasawa et al. (2014) conducted research on the synthesis of novel quinolone derivatives, which involved 4-hydroxyquinoline-3-carboxylate. The study detailed the transformation of these compounds into various geometric forms. These derivatives have potential applications in the development of new chemical entities with unique properties (Kurasawa et al., 2014).

Solid-Phase Synthesis of Cytotoxic Derivatives

Kadrić et al. (2014) explored the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, employing primary and secondary amines, and brominated compounds as starting materials. These synthesized compounds were evaluated for cytotoxic activity against cancer cell lines, demonstrating potential applications in cancer research (Kadrić et al., 2014).

Mimicking Active Conformation of Opioid Peptides

A study by Sperlinga et al. (2005) presented 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), closely related to 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, as a mimic of tyrosine in opioid ligand-receptor complexes. The research showed significant receptor binding to mu and delta opioid receptors, indicating its potential in opioid-related studies (Sperlinga et al., 2005).

Future Directions

Quinoline and its derivatives, including 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the development of new synthesis protocols and the exploration of novel biological activities of these compounds .

properties

IUPAC Name

6-bromo-3-hydroxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFJIUZKWPELKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626854
Record name 6-Bromo-3-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-hydroxyquinoline-4-carboxylic acid

CAS RN

552330-93-5
Record name 6-Bromo-3-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-hydroxyquinoline-4-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 5-bromoisatin (2.26 g, 10 mmol) and potassium hydroxide (4.48 g, 80 mmol) in water (10 mL) was warmed until the materials were dissolved then cooled to room temperature, treated with bromopyruvic acid (2.3 g, 14 mmol), stirred for 6 days, adjusted to pH <7 with concentrated HCl, and filtered. The solid was washed with water and ethanol and dried to provide the desired product (1.5 g, 58%). MS (DCI/NH3) m/e 269 (M+H)+.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kaila, K Janz, A Huang, A Moretto… - Journal of medicinal …, 2007 - ACS Publications
P-selectin-PSGL-1 interaction causes rolling of leukocytes on the endothelial cell surface, which subsequently leads to firm adherence and leukocyte transmigration through the vessel …
Number of citations: 111 pubs.acs.org

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